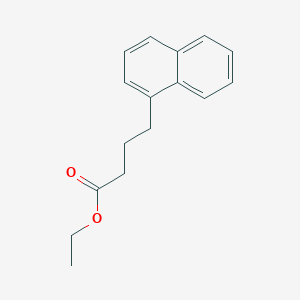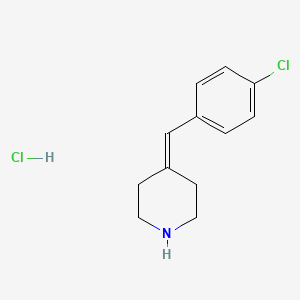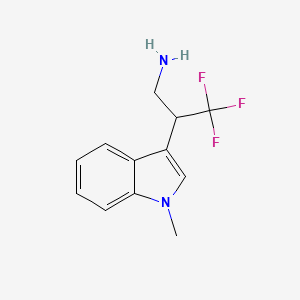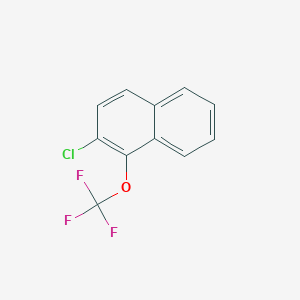
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the chloro, cyclopropyl, and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the chloro or difluoromethyl groups.
Substitution: Formation of substituted purines with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, cyclopropyl, and difluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-9-cyclopropyl-9H-purine: Lacks the difluoromethyl group.
9-Cyclopropyl-8-(difluoromethyl)-9H-purine: Lacks the chloro group.
Uniqueness
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is unique due to the combination of the chloro, cyclopropyl, and difluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethyl group, in particular, can enhance its metabolic stability and bioavailability compared to similar compounds.
Propriétés
Formule moléculaire |
C9H7ClF2N4 |
|---|---|
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
6-chloro-9-cyclopropyl-8-(difluoromethyl)purine |
InChI |
InChI=1S/C9H7ClF2N4/c10-6-5-8(14-3-13-6)16(4-1-2-4)9(15-5)7(11)12/h3-4,7H,1-2H2 |
Clé InChI |
YSQOEVMPQSMIOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)

![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)

![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)




![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)



